molecular formula C34H52NOPS B12511639 N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12511639
M. Wt: 553.8 g/mol
InChI Key: BGZCIYSCOUYFFV-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of tert-butylphenyl, dicyclohexylphosphanyl, and sulfinamide groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-tert-butylphenyl with dicyclohexylphosphanylphenylmethyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the tert-butylphenyl group is involved.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cell growth and metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s phosphanyl and sulfinamide groups play a crucial role in its reactivity and binding affinity. It can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: This compound shares the tert-butylphenyl group but differs in its overall structure and reactivity.

    4-tert-Butylphenyl glycidyl ether: Another compound with the tert-butylphenyl group, used in different applications such as coatings and epoxy resins.

Uniqueness

N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in catalysis and material science.

Properties

Molecular Formula

C34H52NOPS

Molecular Weight

553.8 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3

InChI Key

BGZCIYSCOUYFFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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